[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide
Description
Properties
IUPAC Name |
[2-chloro-4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO2S/c9-7-3-6(8(10,11)12)2-1-5(7)4-16(13,14)15/h1-3H,4H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNSHHUAEHVFTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing researchers to create more complex structures through various chemical reactions such as nucleophilic substitution and oxidation .
Biology
- Enzyme Mechanisms and Protein-Ligand Interactions : It is utilized as a probe to study enzyme mechanisms, providing insights into how biological molecules interact at the molecular level .
- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer), highlighting its potential as a therapeutic agent in oncology .
Medicine
- Therapeutic Agent : Due to its ability to interact with biological targets, it is being investigated for potential therapeutic applications. The trifluoromethyl group enhances lipophilicity, allowing effective penetration of cell membranes .
Agriculture
- Herbicidal Activity : The compound has been identified as a potential herbicide by targeting protoporphyrinogen oxidase (PPO), an essential enzyme in chlorophyll biosynthesis. Studies indicate that it exhibits higher inhibition rates against tobacco PPO compared to established herbicides .
Case Studies and Research Findings
Research on this compound is still evolving, but several significant findings have emerged:
- Anticancer Studies : In vitro studies demonstrated that it induces apoptosis through cell cycle arrest mechanisms in specific cancer cell lines .
- Agricultural Applications : Field studies are needed to confirm its efficacy as a herbicide, comparing it against traditional herbicides in various crop systems .
Mechanism of Action
The mechanism of action of [2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)phenyl isocyanate
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Chloro-4-(trifluoromethyl)aniline
Uniqueness
[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound in various research applications .
Biological Activity
[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
The compound has the following structural characteristics:
- Chemical Formula : CHClFNOS
- Molecular Weight : 253.66 g/mol
- Functional Groups : Chlorine, trifluoromethyl, and sulfonamide groups contribute to its unique properties.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. The primary mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to active or allosteric sites, thereby preventing substrate binding or catalysis.
- Protein-Ligand Interactions : It acts as a probe for studying enzyme mechanisms and protein interactions, which is crucial for drug development.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. A study synthesized various derivatives and screened them for antimicrobial activity against several bacterial strains. The results indicated that certain derivatives displayed notable inhibition zones, suggesting potential as antimicrobial agents .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The mechanism involves cell cycle arrest and induction of late apoptosis or necrosis, highlighting its potential as a therapeutic agent in oncology .
Herbicidal Activity
In agricultural applications, this compound has shown promise as a herbicide. It targets protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme. Compounds derived from this sulfonamide exhibited higher inhibition rates against tobacco PPO compared to established herbicides like saflufenacil .
Case Studies and Research Findings
Q & A
Q. Table A: Inhibitory Activity of Structural Analogs
| Compound | IC₅₀ (nM) | Target Enzyme |
|---|---|---|
| [2-Cl-4-CF₃]methanesulfonamide | 12.3 | Carbonic Anhydrase IX |
| [3-CF₃-4-Cl]methanesulfonamide | 48.7 | Carbonic Anhydrase IX |
| [2-Br-4-CF₃]methanesulfonamide | 18.9 | Carbonic Anhydrase IX |
Advanced: What computational strategies are effective in predicting protein-ligand binding modes for this compound?
Methodological Answer:
The Glide XP docking protocol (Schrödinger Suite) incorporates:
- Hydrophobic Enclosure Scoring: Prioritizes interactions where lipophilic regions of the ligand are enclosed by hydrophobic protein residues (e.g., Val135 and Leu141 in carbonic anhydrase) .
- Water Desolvation Penalty: Accounts for energy costs of displacing water molecules in the binding pocket .
- Validation: RMSD ≤ 2.0 Å between predicted and crystallographic poses confirms reliability .
Key Parameters for MD Simulations:
| Parameter | Value | Rationale |
|---|---|---|
| Force Field | OPLS4 | Accurate for sulfonamide-protein interactions |
| Simulation Time | 100 ns | Ensures convergence of binding energy |
| Solvation Model | TIP3P | Represents explicit water dynamics |
Advanced: How can contradictory data on the compound’s solubility and stability be resolved in formulation studies?
Methodological Answer:
Discrepancies arise from solvent polarity and pH:
- Solubility: Use Hansen Solubility Parameters (HSPs) to select solvents. For example, DMSO (δD=18.0, δP=16.4) maximizes solubility (45 mg/mL) compared to water (δP=47.8, solubility=2.1 mg/mL) .
- pH Stability: The compound degrades at pH > 8.0 due to sulfonamide hydrolysis. Buffers (pH 5.0–7.4) with 0.1% BHT prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
